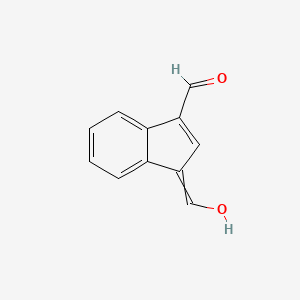![molecular formula C38H34P2Si B12568028 Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- CAS No. 577785-19-4](/img/structure/B12568028.png)
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- is a complex organophosphorus compound It is characterized by the presence of a phosphine group bonded to a diphenylsilylene moiety, which is further connected to two methylene bridges and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of diphenylphosphine with a suitable silylene precursor under controlled conditions. One common method includes the deprotonation of diphenylphosphine using a strong base, followed by the addition of a silylene compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- involves its ability to coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. The molecular targets include transition metals, and the pathways involved often relate to catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the silylene moiety.
Ethylenebis(diphenylphosphine): Contains an ethylene bridge instead of methylene.
1,2-Bis(diphenylphosphino)benzene: Features a benzene ring as the bridging unit.
Uniqueness
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- is unique due to the presence of the diphenylsilylene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can provide enhanced stability and reactivity compared to its analogues .
Properties
CAS No. |
577785-19-4 |
|---|---|
Molecular Formula |
C38H34P2Si |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[diphenylphosphanylmethyl(diphenyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H34P2Si/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34)31-41(37-27-15-5-16-28-37,38-29-17-6-18-30-38)32-40(35-23-11-3-12-24-35)36-25-13-4-14-26-36/h1-30H,31-32H2 |
InChI Key |
KMYKTHWRDFYPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CP(C2=CC=CC=C2)C3=CC=CC=C3)(CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



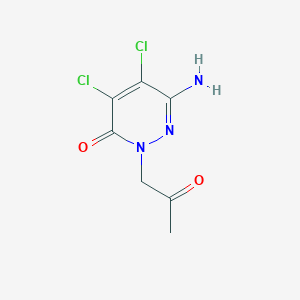
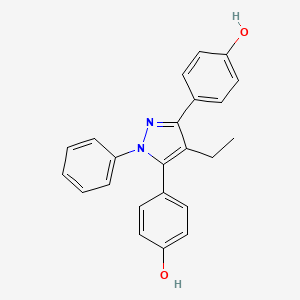

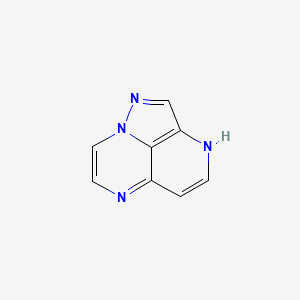
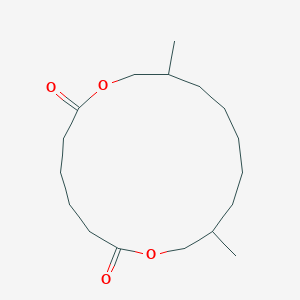
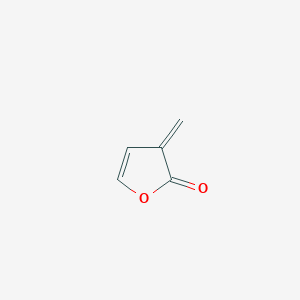
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)
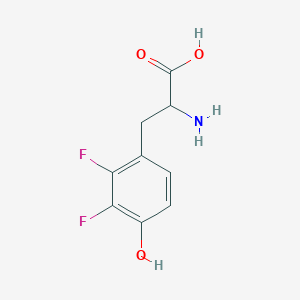
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
